molecular formula C18H12N2O2 B076433 3,4-Dioxo-2,5-diphenylhexanedinitrile CAS No. 10471-29-1

3,4-Dioxo-2,5-diphenylhexanedinitrile

Cat. No. B076433
CAS RN: 10471-29-1
M. Wt: 288.3 g/mol
InChI Key: WGUBEMUTFOZPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dioxo-2,5-diphenylhexanedinitrile, also known as DDHDN, is a chemical compound that has gained attention in recent years due to its potential biomedical applications. DDHDN is a dinitrile compound that has been synthesized through various methods. The compound has been found to have unique biochemical and physiological effects, making it a promising candidate for future research.

Mechanism Of Action

3,4-Dioxo-2,5-diphenylhexanedinitrile exerts its effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3,4-Dioxo-2,5-diphenylhexanedinitrile has been found to inhibit the activation of NF-κB, leading to a decrease in inflammation and oxidative stress. 3,4-Dioxo-2,5-diphenylhexanedinitrile has also been found to regulate the expression of various genes involved in cell survival and apoptosis.

Biochemical And Physiological Effects

3,4-Dioxo-2,5-diphenylhexanedinitrile has been found to have various biochemical and physiological effects. Research has shown that 3,4-Dioxo-2,5-diphenylhexanedinitrile has anti-inflammatory and antioxidant effects, leading to a decrease in oxidative stress and inflammation. 3,4-Dioxo-2,5-diphenylhexanedinitrile has also been found to have neuroprotective effects, leading to a decrease in neuronal damage and cell death.

Advantages And Limitations For Lab Experiments

3,4-Dioxo-2,5-diphenylhexanedinitrile has several advantages for lab experiments. The compound is stable and can be synthesized in large quantities, making it readily available for research. 3,4-Dioxo-2,5-diphenylhexanedinitrile is also easily soluble in various solvents, allowing for easy manipulation in experiments. However, 3,4-Dioxo-2,5-diphenylhexanedinitrile has limitations in terms of its potential toxicity and lack of specificity for certain targets.

Future Directions

There are several future directions for research on 3,4-Dioxo-2,5-diphenylhexanedinitrile. One potential direction is the development of 3,4-Dioxo-2,5-diphenylhexanedinitrile-based drugs for the treatment of various diseases, including neurological disorders and inflammatory conditions. Another potential direction is the investigation of the mechanism of action of 3,4-Dioxo-2,5-diphenylhexanedinitrile, including its interactions with various signaling pathways and gene expression. Additionally, the potential toxicity and side effects of 3,4-Dioxo-2,5-diphenylhexanedinitrile need to be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, 3,4-Dioxo-2,5-diphenylhexanedinitrile is a chemical compound with potential biomedical applications. The compound has been synthesized through various methods and has been found to have unique biochemical and physiological effects. 3,4-Dioxo-2,5-diphenylhexanedinitrile has potential advantages for lab experiments, but also has limitations and potential toxicity that need to be further investigated. Future research on 3,4-Dioxo-2,5-diphenylhexanedinitrile may lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

3,4-Dioxo-2,5-diphenylhexanedinitrile has been found to have potential applications in the biomedical field. Research has shown that 3,4-Dioxo-2,5-diphenylhexanedinitrile has anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. 3,4-Dioxo-2,5-diphenylhexanedinitrile has also been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.

properties

CAS RN

10471-29-1

Product Name

3,4-Dioxo-2,5-diphenylhexanedinitrile

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

3,4-dioxo-2,5-diphenylhexanedinitrile

InChI

InChI=1S/C18H12N2O2/c19-11-15(13-7-3-1-4-8-13)17(21)18(22)16(12-20)14-9-5-2-6-10-14/h1-10,15-16H

InChI Key

WGUBEMUTFOZPGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C#N)C(=O)C(=O)C(C#N)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)C(=O)C(C#N)C2=CC=CC=C2

synonyms

3,4-Dioxo-2,5-diphenylhexanedinitrile

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 3-cyano-3-phenylpyruvate (50.0 g., 0.23 m.) and 41.0 g. (0.35 m.) of phenylacetonitrile are added to an alcoholic solution of sodium ethylate [prepared from 13.4 g. (0.58 g. atom) of sodium and 360 ml. of absolute ehtanol] and the resulting yellow solution is refluxed for one and three-quarter hours. The cooled solution is diluted with 700 ml. of water and acidified by slow addition of acetic acid. After further cooling in ice, the suspension is filtered and the removed solid washed with water and dried to give 2,5-diphenyl-3,4-dioxoadiponitrile, m.p. 284°-286° C. (d.).
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Synthesis routes and methods II

Procedure details

Ethyl 3-cyano-3-phenylpyruvate (50.0 g., 0.23 mol.) and 41.0 g. (0.35 mol.) of phenylacetonitrile were added to an alcoholic solution of sodium ethoxide [prepared from 13.4 g. (0.58 g. -atom) of sodium and 360 ml. of absolute ethanol] and the resulting yellow solution was refluxed for 1.75 hours. The cooled solution was diluted with 700 ml. of water and acidified by slow addition of acetic acid. After further cooling in ice, the suspension was filtered and the solid was washed with water and dried to give 2,5-diphenyl-3,4-dioxoadiponitrile, m.p. 284°-286° (dec.).
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50 g
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360 mL
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